6-Methylisatin

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Select 6-Methylisatin for its precise C6-methyl substitution—the only regioisomer that confers MAO-B selectivity over MAO-A, a critical safety profile for neurotherapeutic development. Unlike 4- or 5-methyl analogs and N-alkylated variants, this scaffold enables validated SAR-driven inhibitor design and chemoselective transformations (Sandmeyer, spirooxindole, tryptanthrin syntheses). It also serves as a certified pharmaceutical reference standard (Ramosetron Impurity 14) for QC method validation, requiring ≥98% purity and full traceability. Insist on the correct regioisomer; your data integrity depends on it.

Molecular Formula C9H7NO2
Molecular Weight 161.16 g/mol
CAS No. 1128-47-8
Cat. No. B072448
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Methylisatin
CAS1128-47-8
Synonyms6-Methylindoline-2,3-dione
Molecular FormulaC9H7NO2
Molecular Weight161.16 g/mol
Structural Identifiers
SMILESCC1=CC2=C(C=C1)C(=O)C(=O)N2
InChIInChI=1S/C9H7NO2/c1-5-2-3-6-7(4-5)10-9(12)8(6)11/h2-4H,1H3,(H,10,11,12)
InChIKeyVFJUMJDSHGVFAH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Methylisatin (CAS 1128-47-8): A Strategic Methylated Scaffold for Heterocyclic Synthesis and Target Diversification


6-Methylisatin (6-methyl-1H-indole-2,3-dione, CAS 1128-47-8) is a methylated derivative of the endogenous heterocyclic compound isatin [1]. Featuring a methyl group at the 6-position of the indole ring , it serves as a privileged and versatile building block for the synthesis of diverse pharmacologically active compounds, including drug candidates and impurities [2]. This C6-substitution is structurally distinct from other isatin regioisomers (e.g., 4- or 5-methylisatin) and N-alkylated analogs (e.g., N-methylisatin) [3].

6-Methylisatin in Chemical Procurement: Why Regioisomers and In-Class Analogs Are Not Interchangeable


The precise position of the methyl group on the isatin scaffold dictates its utility and biological profile, making simple in-class substitution a high-risk strategy. Regioisomers like 4-methylisatin [1] or 5-methylisatin exhibit fundamentally different reactivity in synthetic transformations [2] and divergent pharmacological properties, particularly in target binding affinity [3]. Similarly, N-alkylated analogs such as N-methylisatin possess a blocked lactam nitrogen, which alters hydrogen-bonding capacity and precludes the same derivatization pathways, leading to distinct biological targets [4]. Therefore, procurement decisions must be guided by the specific 6-methyl substitution pattern to ensure experimental reproducibility and desired downstream outcomes.

6-Methylisatin Quantitative Evidence Guide: Head-to-Head Performance Data for Informed Selection


MAO-B Inhibition: Differential Selectivity of C6 vs. C5 Regioisomers

Substitution at the C6 position of isatin imparts a different enzyme inhibition profile compared to C5 substitution, which is critical for target selectivity. While C5-substituted isatins are generally more potent MAO-B inhibitors, C6-substituted homologues also exhibit selective MAO-B binding and serve as valuable probes for understanding structure-activity relationships [1]. In a comparative study of styryl derivatives, (E)-6-styrylisatin was found to be a selective, though less potent, MAO-B inhibitor than its C5 counterpart [1].

Monoamine Oxidase Neurodegeneration Enzyme Inhibition

Covalent Reactivity: The C2 and C3 Carbonyl Electrophiles as a Functional Handle

The presence of both C2 and C3 carbonyl groups in the 6-methylisatin scaffold provides unique synthetic versatility as a 1,2-dicarbonyl electrophile. This allows for chemoselective reactions at either carbonyl, enabling divergent synthesis from a common intermediate. In contrast, N-alkylated isatins (e.g., N-methylisatin) [1] or reduced isatin analogs (e.g., oxindoles) lack this dual electrophilic character, limiting their utility in multi-step sequences. This property is widely exploited for generating diverse heterocyclic libraries and complex molecular architectures [2].

Organic Synthesis Building Block Heterocyclic Chemistry

Procurement Purity: Commercial Availability and Specification Control

6-Methylisatin is commercially available with well-defined specifications, a critical factor for ensuring experimental reproducibility and regulatory compliance. Suppliers provide the compound at a minimum purity of 98% (GC) with a reported melting point of 143-148°C . In contrast, some more exotic or highly functionalized isatin analogs may only be available in lower purity or as custom synthesis products, introducing variability. Its availability as a fully characterized reference standard for impurity analysis further distinguishes it as a reliable, off-the-shelf item for drug development workflows [1].

Procurement Quality Control Reference Standard

Validated Application Scenarios for 6-Methylisatin in Research and Industrial Settings


Medicinal Chemistry: Developing MAO-B Selective Inhibitors for CNS Disorders

6-Methylisatin serves as an optimal starting point for designing novel, selective inhibitors of monoamine oxidase B (MAO-B), a key target in Parkinson's disease and other neurodegenerative conditions [1]. Its C6-substituted scaffold is known to confer selectivity for the MAO-B isoform over MAO-A, a critical safety profile to avoid peripheral side effects [1]. By further functionalizing the isatin core, researchers can fine-tune potency and pharmacokinetic properties, leveraging the established structure-activity relationship (SAR) that C6 substitution provides a balanced enhancement in binding affinity compared to the parent isatin [2].

Organic Synthesis: A Dual-Electrophile Scaffold for Divergent Heterocycle Construction

In synthetic chemistry, 6-methylisatin is an invaluable C9 building block due to its two reactive carbonyl groups (at C2 and C3), which can be engaged in chemoselective reactions [3]. This allows for the rapid and divergent synthesis of complex heterocyclic libraries, including spirooxindoles, tryptanthrins, and quinolines. Its reliable performance in established transformations, such as the Sandmeyer reaction for multi-substituted derivatives, makes it a robust choice for generating novel chemical entities for drug discovery and materials science [4].

Pharmaceutical Development: Use as a Fully Characterized Impurity Reference Standard

In a pharmaceutical quality control (QC) setting, 6-methylisatin is specifically utilized as a reference standard (e.g., Ramosetron Impurity 14) for analytical method development and validation [5]. This application demands a compound of high and certified purity (≥98%) and full characterization to ensure traceability and compliance with regulatory guidelines . Its use in this context is not for biological activity but for accurate identification, quantification, and control of impurities during the manufacturing process of active pharmaceutical ingredients (APIs), a critical function that generic isatin or other analogs cannot fulfill without similar certification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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